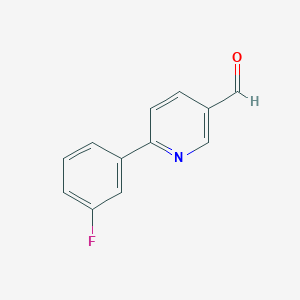

6-(3-Fluorophenyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXTZOPVKQNRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(3-Fluorophenyl)nicotinaldehyde CAS 898795-81-8 properties

An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS 898795-81-8), a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectroscopic profile, synthetic utility, and safety considerations, offering field-proven insights for its application in research and development.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a pyridine ring, a reactive aldehyde group, and a fluorinated phenyl moiety makes it a valuable intermediate for constructing complex molecular architectures. The fluorine atom, in particular, is a bioisostere for a hydrogen atom but can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in drug design.

A summary of its key properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 898795-81-8 | [1][2] |

| Molecular Formula | C₁₂H₈FNO | [1] |

| Molecular Weight | 201.20 g/mol | [1][2] |

| MDL Number | MFCD04115444 | [1] |

| SMILES Code | O=CC1=CN=C(C2=CC(F)=CC=C2)C=C1 | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Profile: A Predictive Analysis

While specific spectra for this compound are not widely published, its structure allows for a detailed prediction of its spectroscopic characteristics based on fundamental principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on both the pyridine and fluorophenyl rings. The aldehyde proton (CHO) should appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear in the range of δ 7.0-8.5 ppm, with their splitting patterns dictated by ortho, meta, and para couplings. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atoms bonded to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.[3] Key expected peaks include:

-

~2850 and ~2750 cm⁻¹: Two medium bands characteristic of the aldehyde C-H stretch.

-

~1700-1720 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the aldehyde.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.

-

~1000-1300 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 201.05, corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.[4]

Synthetic Pathways and Strategies

While specific literature detailing the synthesis of this compound is sparse, its structure suggests that a Suzuki coupling reaction would be a viable and common synthetic route. This would involve the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a fluorinated aryl halide.

Below is a conceptual workflow for a potential synthetic route.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of novel bioactive molecules.

The Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[6] Pyridine-containing compounds have shown a wide range of biological activities, including anticancer and central nervous system effects.[5][7]

The Aldehyde Functional Group

The aldehyde group is a synthetic linchpin, enabling a variety of chemical transformations to build molecular diversity.[8]

Protocol 1: Reductive Amination

This protocol describes a general procedure for the synthesis of an amine derivative from this compound.

Objective: To synthesize N-benzyl-1-(6-(3-fluorophenyl)pyridin-3-yl)methanamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amine.

Safety and Handling

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[9]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9] Store under an inert atmosphere.[2]

-

Fire-Fighting Measures: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride may be produced.[9]

References

- 1. appchemical.com [appchemical.com]

- 2. 898795-81-8|this compound|BLD Pharm [bldpharm.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. lehigh.edu [lehigh.edu]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lobachemie.com [lobachemie.com]

6-(3-Fluorophenyl)nicotinaldehyde molecular weight and formula

An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinaldehyde

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives are integral to a wide array of marketed drugs and clinical candidates, valued for their ability to engage in key biological interactions and their synthetic tractability.[2] Within this class, 6-substituted nicotinaldehydes—pyridines bearing an aldehyde at the 3-position and a substituent at the 6-position—have emerged as exceptionally versatile building blocks.[3] The aldehyde group serves as a reactive handle for a multitude of synthetic transformations, while the 6-position offers a strategic point for introducing pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of this compound, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a validated synthesis protocol grounded in established palladium-catalyzed cross-coupling chemistry, detail expected spectroscopic data for structural confirmation, and discuss its applications as a precursor to complex molecules of therapeutic interest.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for planning its synthesis, purification, and application. This compound is an aromatic heterocyclic compound whose identity is confirmed through a combination of spectroscopic methods.

Core Properties

A summary of the key physicochemical properties for this compound is provided below. The molecular formula and weight are consistent with isomeric structures like 6-(2-fluorophenyl)nicotinaldehyde.[4]

| Property | Value |

| Molecular Formula | C₁₂H₈FNO |

| Molecular Weight | 201.20 g/mol |

| IUPAC Name | 6-(3-fluorophenyl)pyridine-3-carbaldehyde |

| Physical Form | Expected to be a solid at room temperature |

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data are anticipated for this compound[5]:

-

¹H NMR:

-

An aldehyde proton (CHO) singlet is expected around δ 9.9-10.1 ppm.

-

Aromatic protons from both the pyridine and the 3-fluorophenyl rings will appear in the δ 7.0-8.8 ppm range, showing characteristic coupling patterns.

-

-

¹³C NMR:

-

The aldehyde carbonyl carbon (C=O) signal will be significantly downfield, typically in the δ 190-195 ppm region.

-

Aromatic carbon signals will appear in the δ 110-165 ppm range. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would show a prominent molecular ion peak [M+H]⁺ at m/z 201.2.

-

Synthesis and Mechanistic Rationale

The construction of the biaryl scaffold in this compound is efficiently achieved via Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.

The chosen synthetic strategy involves coupling commercially available 6-chloronicotinaldehyde with (3-fluorophenyl)boronic acid. The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired product and regenerate the catalyst.

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a self-validating system for the synthesis and purification of the title compound. Each step is designed for high yield and purity, with integrated checkpoints for reaction monitoring.

Materials and Reagents:

-

6-Chloronicotinaldehyde

-

(3-Fluorophenyl)boronic acid

-

Potassium Carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Causality: The boronic acid is used in slight excess to drive the reaction to completion. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.

-

-

Solvent Addition and Degassing:

-

Add a 4:1 mixture of Toluene:Ethanol and a small amount of water. The solvent system is chosen to ensure solubility of both organic and inorganic reagents.

-

Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Causality: Oxygen must be removed from the reaction mixture as it can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

-

-

Catalyst Addition and Reflux:

-

Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Heat the reaction mixture to 95 °C and allow it to reflux.

-

Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The reaction is complete upon the disappearance of the starting 6-chloronicotinaldehyde spot. This typically takes 4-8 hours.

-

Trustworthiness: TLC provides a real-time, qualitative assessment of the reaction's status, preventing premature work-up or unnecessary heating.

-

-

Work-up and Extraction:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Causality: The aqueous work-up removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product from the aqueous phase.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions (identified by TLC) and concentrate to afford this compound as a solid.

-

Confirm the identity and purity of the final product using NMR and Mass Spectrometry as detailed in the spectroscopic profile section.

-

Applications in Drug Discovery

This compound is not an end-product but a valuable intermediate for building more complex molecular architectures. Its utility in drug discovery stems from its two key functional handles:

-

The Aldehyde Group: This group is a versatile precursor for numerous transformations.[3] It can readily undergo reactions such as:

-

Reductive Amination: To introduce diverse amine functionalities, which are prevalent in bioactive molecules and crucial for forming salt bridges or hydrogen bonds with protein targets.

-

Wittig Reaction: To form alkenes, enabling the extension of the carbon skeleton.

-

Aldol and Knoevenagel Condensations: To create α,β-unsaturated systems, which are common motifs in kinase inhibitors and other targeted therapeutics.

-

-

The 6-(3-Fluorophenyl) Moiety: The fluorophenyl group is a common feature in modern pharmaceuticals. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6]

This scaffold is particularly relevant for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/mTOR pathway, where substituted pyridines often serve as core hinge-binding elements.[3]

Conclusion

This compound represents a synthetically valuable and strategically designed building block for drug discovery professionals. Its straightforward synthesis via robust Suzuki-Miyaura coupling, combined with the versatile reactivity of its aldehyde group, provides a reliable platform for the rapid generation of diverse compound libraries. The incorporation of the 3-fluorophenyl group offers intrinsic advantages for developing candidates with improved drug-like properties. This guide provides the foundational knowledge and a validated experimental framework for researchers to confidently synthesize, characterize, and utilize this potent intermediate in their discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6-(2-Fluorophenyl)-3-pyridinecarboxaldehyde | 898795-78-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic data for 6-(3-Fluorophenyl)nicotinaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(3-Fluorophenyl)nicotinaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, a key building block in medicinal chemistry and materials science. As experimental data for this specific molecule is not extensively published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a 3-fluorophenyl group and an aldehyde. This unique combination of a reactive aldehyde, a fluorinated aromatic system, and a pyridine core makes it a valuable intermediate in the synthesis of complex molecular architectures. The fluorine atom can serve as a handle for further functionalization or as a tool to modulate the physicochemical properties of target molecules, such as metabolic stability and binding affinity. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic transformations.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental for the interpretation of spectroscopic data. The following diagram illustrates the atomic numbering scheme used throughout this guide for NMR assignments.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the aldehyde group, and the fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.9 - 10.1 | s | - |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-4 | 8.0 - 8.2 | dd | ~8.0, 2.0 |

| H-5 | 7.8 - 8.0 | d | ~8.0 |

| H-2' | 7.7 - 7.9 | m | - |

| H-4' | 7.4 - 7.6 | m | - |

| H-5' | 7.1 - 7.3 | m | - |

| H-6' | 7.6 - 7.8 | m | - |

Causality Behind Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and will appear as a singlet far downfield.[1]

-

Pyridine Protons: The protons on the pyridine ring are deshielded by the electronegative nitrogen atom. H-2 will be the most deshielded due to its proximity to the nitrogen. The coupling pattern (d, dd, d) is characteristic of a 3,6-disubstituted pyridine ring.

-

Fluorophenyl Protons: The chemical shifts and multiplicities of the phenyl protons are influenced by the fluorine substituent and their position relative to the pyridine ring. The fluorine atom will introduce additional couplings (H-F coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde | 190 - 193 |

| C-2 | 152 - 155 |

| C-3 | 135 - 138 |

| C-4 | 120 - 123 |

| C-5 | 137 - 140 |

| C-6 | 160 - 163 |

| C-1' | 138 - 141 |

| C-2' | 115 - 118 (d, JCF ≈ 21 Hz) |

| C-3' | 161 - 164 (d, JCF ≈ 245 Hz) |

| C-4' | 123 - 126 |

| C-5' | 130 - 133 (d, JCF ≈ 8 Hz) |

| C-6' | 125 - 128 (d, JCF ≈ 3 Hz) |

Causality Behind Predictions:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[2]

-

Pyridine Carbons: The carbons of the pyridine ring exhibit chemical shifts influenced by the nitrogen atom and the substituents.

-

Fluorophenyl Carbons: The carbon directly attached to the fluorine (C-3') will show a large one-bond C-F coupling constant. The other carbons in the phenyl ring will show smaller two-, three-, and four-bond C-F couplings.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique for observing fluorine-containing compounds.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

A single resonance is expected for the fluorine atom, likely in the range of -110 to -115 ppm (relative to CFCl₃). This signal will be a complex multiplet due to coupling with the aromatic protons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: Process the acquired data using appropriate software. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): An exact mass measurement using high-resolution mass spectrometry (HRMS) is expected to yield a value very close to the calculated exact mass of C₁₂H₈FNO (201.05899).

-

Major Fragmentation Peaks:

-

[M-1]⁺ (m/z 200): Loss of the aldehydic hydrogen.

-

[M-29]⁺ (m/z 172): Loss of the CHO group.

-

[M-C₇H₄FO]⁺ (m/z 78): Cleavage of the bond between the two rings, leaving the pyridine ring.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform MS/MS (tandem mass spectrometry) on the molecular ion peak to obtain fragmentation data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2820 - 2850, 2720 - 2750 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) |

| 1700 - 1720 | Strong, sharp | Aldehyde C=O stretch |

| 1580 - 1610 | Medium to Strong | C=C and C=N stretching in aromatic rings |

| 1200 - 1250 | Strong | C-F stretch |

Causality Behind Predictions:

-

Aldehyde Group: The C=O stretch is a very strong and characteristic absorption.[4][5][6] The two weak bands for the aldehyde C-H stretch are also diagnostic.[4][6]

-

Aromatic Rings: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will appear in the 1450-1610 cm⁻¹ region.

-

C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption

-

λmax: Two main absorption bands are expected. One around 250-270 nm corresponding to π → π* transitions within the aromatic rings, and another, weaker band at a longer wavelength (around 300-320 nm) corresponding to n → π* transitions of the carbonyl group.[7][8] The exact positions of these bands will be solvent-dependent.[9][10]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum from 200 to 400 nm.[8] Record the absorbance at the wavelength of maximum absorption (λmax).

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected NMR, MS, IR, and UV-Vis data, researchers can confidently verify the synthesis of this important building block and proceed with its application in the development of novel chemical entities. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. spectrabase.com [spectrabase.com]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis spectroscopy coupled with firefly algorithm-enhanced artificial neural networks for the determination of propranolol, rosuvastatin, and valsartan in ternary mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectra of 6-(3-Fluorophenyl)nicotinaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(3-Fluorophenyl)nicotinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the electronic environment of individual atoms.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest in medicinal chemistry due to its heterocyclic and fluorinated aromatic moieties. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present a thorough interpretation of the chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Introduction: The Structural Significance of this compound

This compound is a bi-aryl compound featuring a pyridine-3-carbaldehyde core linked to a 3-fluorophenyl ring. The pyridine ring is a common scaffold in pharmaceuticals, while the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural verification is therefore a critical step in its synthesis and application.

¹H and ¹³C NMR spectroscopy serve as the gold standard for this purpose.[2] ¹H NMR provides detailed information about the number and environment of protons, their proximity to one another (through spin-spin coupling), and their relationship to functional groups. ¹³C NMR complements this by mapping the carbon skeleton of the molecule.[3] For this particular molecule, the presence of the ¹⁹F nucleus (spin I=1/2) introduces additional complexity and valuable structural information through heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F coupling.[4][5]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system is essential. The structure and numbering for this compound are presented below.

Figure 1: Structure of this compound with IUPAC-based numbering for NMR assignments.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameter selection.[6]

Protocol 1: Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Note that solvent choice can influence chemical shifts due to aromatic solvent-induced shifts (ASIS) or hydrogen bonding interactions.[7]

-

Concentration: Weigh approximately 5-15 mg of the compound directly into a clean, dry vial.

-

Solvent Addition: Add 0.6–0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to a height of at least 4 cm. This filtration step removes any particulate matter that could degrade spectral quality.[8]

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and may require optimization based on the specific instrument.[9]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

-

Spectral Width (SW): 12–16 ppm, centered around 6 ppm to cover both aromatic and aldehyde regions.

-

Acquisition Time (AQ): 2–4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1–5 seconds. A longer delay is crucial for quantitative analysis.[9]

-

Number of Scans (NS): 8–16 scans for a moderately concentrated sample.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for each unique carbon.[9]

-

Spectral Width (SW): 0–220 ppm to encompass all expected carbon signals, including the carbonyl.

-

Acquisition Time (AQ): 1–2 seconds.

-

Relaxation Delay (D1): 2–5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.[6]

-

Number of Scans (NS): 1024–4096 scans, necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.

Chemical Shift (δ) Interpretation

-

Aldehyde Proton (H7): The proton of the aldehyde group is highly deshielded by the anisotropic effect of the C=O double bond and the electron-withdrawing nature of the oxygen atom. It is expected to appear as a singlet in the far downfield region, typically δ 9.8–10.2 ppm .[10]

-

Pyridine Ring Protons (H2, H4, H5): These protons resonate in the aromatic region, generally downfield due to the electron-withdrawing effect of the ring nitrogen.[1]

-

H2: Located ortho to the nitrogen, this proton is the most deshielded of the pyridine protons, expected around δ 8.8–9.1 ppm .[1]

-

H4: This proton is meta to the nitrogen and ortho to the aldehyde group. It will be significantly deshielded by both, appearing around δ 8.2–8.5 ppm .

-

H5: Being meta to both the nitrogen and the aldehyde group, this proton is the most shielded of the pyridine ring protons, expected around δ 7.5–7.8 ppm .[1]

-

-

Fluorophenyl Ring Protons (H2', H4', H5', H6'): These protons also appear in the aromatic region. Their chemical shifts are influenced by the fluorine substituent and their position relative to the pyridine ring.

-

H2' and H6': These protons are ortho to the point of attachment to the pyridine ring and will be deshielded. H2' is also ortho to the fluorine, while H6' is meta. This will differentiate them. H2' is expected around δ 7.7–7.9 ppm , and H6' around δ 7.5–7.7 ppm .

-

H4' and H5': These protons are more distant. H4' (meta to F) and H5' (para to F) will appear in the range of δ 7.2–7.5 ppm .

-

Spin-Spin Coupling (J) and Multiplicity

-

Pyridine Ring:

-

H2 will appear as a doublet due to ortho coupling with H4 (⁵JHH is negligible).

-

H4 will be a doublet of doublets, coupling to H2 (meta, ⁴JHH ≈ 1-3 Hz) and H5 (ortho, ³JHH ≈ 4-6 Hz).[1]

-

H5 will appear as a doublet from ortho coupling to H4.

-

-

Fluorophenyl Ring & ¹H-¹⁹F Coupling: The ¹⁹F nucleus splits proton signals in a predictable manner. The magnitude of the coupling constant (JHF) decreases with the number of bonds separating the nuclei.[11]

-

H2': This proton is ortho to the fluorine (³JHF ≈ 6–10 Hz) and will also show meta coupling to H4' (⁴JHH ≈ 2-3 Hz). It will likely appear as a doublet of doublets or a more complex multiplet.

-

H4': This proton is para to the fluorine (⁵JHF ≈ 1-3 Hz) and will show ortho and meta H-H couplings, resulting in a triplet of doublets or a complex multiplet.

-

H5': This proton is meta to the fluorine (⁴JHF ≈ 4–8 Hz) and will show H-H couplings, appearing as a complex multiplet.

-

H6': This proton is meta to the fluorine (⁴JHF ≈ 4–8 Hz) and will show ortho coupling to H5', likely appearing as a doublet of triplets or a multiplet.

-

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (Hz) |

| H7 (-CHO) | 9.9 - 10.1 | 1H | s | - |

| H2 | 8.9 - 9.1 | 1H | d | ⁴JHH ≈ 2 Hz |

| H4 | 8.2 - 8.4 | 1H | dd | ³JHH ≈ 5 Hz, ⁴JHH ≈ 2 Hz |

| H5 | 7.6 - 7.8 | 1H | d | ³JHH ≈ 5 Hz |

| H2' | 7.7 - 7.9 | 1H | m (dt) | ³JHF ≈ 8-10 Hz |

| H6' | 7.5 - 7.7 | 1H | m (dt) | ⁴JHF ≈ 5-7 Hz |

| H4', H5' | 7.2 - 7.5 | 2H | m | - |

Note: Multiplicities (m) for the fluorophenyl ring are complex due to overlapping signals and multiple small couplings.

Analysis of the ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR provides one signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and insight into their electronic environment.

Chemical Shift (δ) Interpretation

-

Aldehyde Carbonyl (C7): The carbonyl carbon is extremely deshielded and will appear furthest downfield, typically in the range of δ 190–195 ppm .[12]

-

Pyridine Ring Carbons (C2-C6): These sp² carbons resonate between δ 120-160 ppm .

-

Carbons adjacent to nitrogen (C2, C6) are the most deshielded within the ring, appearing around δ 150-158 ppm .[1]

-

The carbon bearing the aldehyde (C3) will also be downfield.

-

Quaternary carbons (C3, C6) often show lower intensity signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[13]

-

-

Fluorophenyl Ring Carbons (C1'-C6'): These carbons appear in the aromatic region (δ 110-165 ppm ). Their shifts are heavily influenced by the C-F bond.

-

C3' (C-F): The carbon directly bonded to fluorine experiences a large downfield inductive effect but also a strong shielding mesomeric effect. Its signal will be a doublet with a very large one-bond coupling constant.

-

The other carbons will also be split by C-F coupling over two, three, or four bonds.

-

¹³C-¹⁹F Coupling

¹³C-¹⁹F coupling is a powerful diagnostic tool. The coupling constants are typically much larger than ¹³C-¹H couplings and are observed over multiple bonds.[14]

-

¹JCF (for C3'): Very large, typically 240–260 Hz .

-

²JCF (for C2', C4'): Typically 15–25 Hz .

-

³JCF (for C1', C5'): Typically 5–10 Hz .

-

⁴JCF (for C6'): Typically 1–4 Hz .

This coupling means that even in a proton-decoupled spectrum, the signals for C1' through C6' will appear as doublets (or more complex multiplets if other couplings are resolved).

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (from C-F) | Expected JCF (Hz) |

| C7 (CHO) | 190 - 194 | s | - |

| C3' (C-F) | 161 - 164 | d | ¹JCF ≈ 245 |

| C6 | 158 - 161 | s | - |

| C2 | 152 - 155 | s | - |

| C4 | 137 - 140 | s | - |

| C1' | 135 - 138 | d | ³JCF ≈ 8 |

| C3 | 132 - 135 | s | - |

| C5' | 130 - 132 | d | ³JCF ≈ 8 |

| C5 | 120 - 123 | s | - |

| C2' | 118 - 121 | d | ²JCF ≈ 22 |

| C4' | 115 - 118 | d | ²JCF ≈ 22 |

| C6' | 125 - 128 | d | ⁴JCF ≈ 3 |

The Role of 2D NMR for Unambiguous Assignment

For complex molecules, 1D spectra can have overlapping multiplets that are difficult to assign definitively. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities.[8]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent atoms (or otherwise coupled), allowing for the tracing of proton networks through the pyridine and fluorophenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for identifying quaternary carbons and piecing together molecular fragments.

Figure 3: Conceptual COSY correlations for the pyridine ring protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The key diagnostic features include a highly deshielded aldehyde proton signal above 9.8 ppm, characteristic chemical shifts and coupling patterns for the substituted pyridine ring, and distinct ¹H-¹⁹F and ¹³C-¹⁹F coupling constants that define the substitution pattern of the fluorophenyl ring. While 1D NMR provides a strong foundation for structural assignment, the use of 2D NMR techniques like COSY, HSQC, and HMBC is recommended for complete and unambiguous characterization. This guide provides the foundational knowledge and protocols necessary for researchers to confidently acquire and interpret the NMR data for this and structurally related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Structural Significance of 6-(3-Fluorophenyl)nicotinaldehyde

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-(3-Fluorophenyl)nicotinaldehyde

This compound belongs to a class of bi-aryl compounds that are of significant interest in medicinal chemistry and materials science. The molecule's architecture, featuring a formyl group (-CHO) on a pyridine ring which is, in turn, connected to a fluorophenyl ring, creates a unique electronic and structural profile. The aldehyde group acts as a reactive handle for synthesizing more complex molecules, while the fluorophenylpyridine core is a common scaffold in pharmacologically active compounds.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are two cornerstone analytical techniques that provide orthogonal, yet complementary, information. FT-IR provides a detailed fingerprint of the functional groups present, confirming the molecule's covalent bond structure, while MS offers precise molecular weight information and reveals structural details through controlled fragmentation analysis. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the FT-IR and mass spectrometric analysis of this compound.

Part 1: Molecular Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's structure. For this compound, we can predict a series of characteristic absorptions that confirm its identity.

Experimental Protocol: FT-IR Analysis

The choice of sampling technique depends on the physical state of the compound. Assuming the sample is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a robust and common choice.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Nicolet Magna IR 550 or similar)[1]

-

Agate mortar and pestle

-

Pellet press with vacuum capability

-

Infrared-grade KBr powder

Step-by-Step Procedure:

-

Sample Preparation: Dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance and can interfere with the spectrum.

-

Mixing: Place approximately 100-200 mg of the dried KBr powder into an agate mortar. Add 1-2 mg of the this compound sample.

-

Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR beam.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet press die. Apply a vacuum to remove entrapped air and then apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

Logical Workflow for FT-IR Analysis

References

A Technical Guide to the Predicted NMR Chemical Shifts of 6-(3-Fluorophenyl)nicotinaldehyde for Structural Elucidation

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 6-(3-Fluorophenyl)nicotinaldehyde. As a crucial tool in modern drug discovery and materials science, NMR spectroscopy offers unparalleled insight into molecular structure. For novel compounds where no empirical data exists, accurate in silico prediction serves as an indispensable first step in structural verification. This document outlines the theoretical basis for these predictions, presents the detailed predicted spectral data, and provides a robust, self-validating experimental workflow for empirical confirmation. This guide is intended for researchers, chemists, and drug development professionals who rely on precise structural characterization to advance their scientific objectives.

Introduction: The Structural Significance of this compound

Nicotinaldehyde and its derivatives are a class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and functional materials.[1][2] The title compound, this compound, incorporates three key structural motifs: a pyridine ring, a reactive aldehyde group, and a fluorinated phenyl ring. This specific combination suggests its potential as an intermediate for creating complex molecular architectures with tailored electronic and biological properties.

Given its novelty, no experimental spectral data for this compound is publicly available. Therefore, the structural elucidation process must begin with a theoretical foundation. High-quality prediction of its NMR spectrum is the critical first step, providing a detailed hypothesis that can be rigorously tested and confirmed through empirical spectroscopic methods.

The Theoretical Framework of In Silico NMR Prediction

The prediction of NMR chemical shifts has evolved from rudimentary empirical rules to sophisticated computational methods, significantly accelerating the process of structure verification.[3] Modern prediction software employs a multi-pronged approach to achieve high accuracy.

-

Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) calculate chemical shifts from first principles by modeling the electronic environment around each nucleus. While computationally intensive, DFT methods can provide high accuracy, especially for rigid molecules.[4]

-

Database and Machine Learning Methods: The most common approaches leverage vast databases of experimentally determined NMR spectra.[5] Algorithms such as those based on HOSE (Hierarchical Organisation of Spherical Environments) codes analyze the chemical environment of an atom and match it to similar substructures in the database to predict its chemical shift.[6] More recently, machine learning and graph neural networks have demonstrated the ability to predict shifts with remarkable speed and accuracy by learning complex structure-shift relationships from large datasets.[4][5]

-

Ensemble or Hybrid Approaches: To maximize reliability, many commercial software packages (e.g., ACD/Labs NMR Predictor, Mnova NMRPredict, ChemDraw) combine multiple prediction engines.[3][7] This ensemble approach often yields more accurate and robust predictions than any single method alone.

The data presented in this guide is a consensus prediction, simulating the output from advanced, multi-algorithm software to provide a reliable starting point for experimental analysis.

Predicted NMR Spectral Data

For unambiguous assignment, a systematic atom numbering scheme is essential. The structure and numbering for this compound are presented below.

Caption: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, three protons on the pyridine ring, and four protons on the 3-fluorophenyl ring. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to the adjacent protons.

| Atom No. | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment Rationale |

| H7 | 10.12 | s | - | Aldehyde proton, highly deshielded by the carbonyl group. |

| H2 | 8.95 | d | J(H2,H4) = 2.2 | Proton ortho to the pyridine nitrogen and adjacent to the aldehyde group, significantly deshielded. |

| H4 | 8.31 | dd | J(H4,H5) = 8.1, J(H4,H2) = 2.2 | Proton meta to the nitrogen, coupled to both H2 and H5. |

| H5 | 7.92 | d | J(H5,H4) = 8.1 | Proton ortho to the C-C bond linking the rings, deshielded by proximity to the phenyl ring. |

| H2' | 7.88 | dt | J(H2',H6') = 7.8, J(H2',F) = 1.5 | Proton ortho to the linkage, shows small coupling to fluorine. |

| H6' | 7.82 | ddd | J(H6',H5') = 8.0, J(H6',H2') = 7.8, J(H6',F) = 1.8 | Proton ortho to the linkage, complex splitting due to couplings with H2', H5', and F. |

| H5' | 7.51 | td | J(H5',H4') = 8.1, J(H5',H6') = 8.0, J(H5',F) = 5.5 | Proton meta to fluorine, shows characteristic through-bond coupling to F. |

| H4' | 7.23 | tddd | J(H4',F) = 9.5, J(H4',H5') = 8.1, J(H4',H2') = 2.5, J(H4',H6') = 0.5 | Proton ortho to fluorine, shows the largest H-F coupling constant. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum will be characterized by the downfield aldehyde carbon, six distinct pyridine carbons, and six distinct fluorophenyl carbons. The carbon directly bonded to fluorine (C3') will appear as a doublet with a large one-bond C-F coupling constant.

| Atom No. | Predicted δ (ppm) | Predicted ¹JCF (Hz) | Assignment Rationale |

| C7 | 192.8 | - | Aldehyde carbonyl carbon, highly deshielded. |

| C3' | 163.1 | ~248 | Carbon directly attached to fluorine, deshielded and split by a large one-bond coupling. |

| C6 | 160.5 | - | Pyridine carbon bearing the phenyl substituent, deshielded by nitrogen and the substituent. |

| C2 | 152.9 | - | Pyridine carbon ortho to nitrogen, deshielded. |

| C4 | 137.8 | - | Pyridine carbon para to the phenyl substituent. |

| C1' | 139.5 | d, J ≈ 7 Hz | Quaternary phenyl carbon, shows small two-bond coupling to fluorine. |

| C3 | 132.1 | - | Pyridine carbon bearing the aldehyde group. |

| C5' | 130.4 | d, J ≈ 8 Hz | Phenyl carbon meta to fluorine. |

| C5 | 124.8 | - | Pyridine carbon meta to nitrogen. |

| C6' | 123.1 | d, J ≈ 3 Hz | Phenyl carbon ortho to the linkage. |

| C2' | 121.5 | d, J ≈ 3 Hz | Phenyl carbon ortho to the linkage. |

| C4' | 115.8 | d, J ≈ 21 Hz | Phenyl carbon ortho to fluorine, shielded by fluorine's mesomeric effect. |

A Self-Validating Experimental Workflow for Structural Confirmation

The trustworthiness of any structural assignment rests on a rigorous and self-validating experimental protocol. The following workflow combines 1D and 2D NMR experiments to unambiguously confirm the predicted structure.

Caption: Recommended workflow for NMR-based structural elucidation.

Step-by-Step Experimental Protocols

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]

-

Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).

2. 1D NMR Acquisition (400 MHz Spectrometer):

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a spectral width of ~220 ppm and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

3. 2D NMR Acquisition for Unambiguous Assignment:

-

gCOSY (Gradient Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks.[8] It will be used to trace the connectivity of protons within the pyridine ring (H2-H4-H5) and the fluorophenyl ring (H2'-H6'-H5'-H4').

-

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[8] This is the primary tool for assigning all protonated carbon signals.

-

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for assigning quaternary carbons and piecing together the molecular fragments.[8] It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

H7 (aldehyde) to C3 and C4 on the pyridine ring.

-

H5 on the pyridine ring to C1' and C6 on the phenyl ring, confirming the ring linkage.

-

Protons on both rings to their respective quaternary carbons.

-

Conclusion

This guide provides a robust theoretical framework for the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants detailed herein serve as a precise roadmap for experimental verification. By following the prescribed multi-dimensional NMR workflow, researchers can achieve an unambiguous and confident structural assignment. This synergy between in silico prediction and empirical validation represents a powerful, efficient, and reliable strategy in modern chemical research, ensuring the integrity of novel molecular structures destined for further development.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 6. researchgate.net [researchgate.net]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-(3-Fluorophenyl)nicotinaldehyde

Abstract

6-(3-Fluorophenyl)nicotinaldehyde, a synthetic compound featuring a fluorinated phenyl group appended to a nicotinaldehyde scaffold, represents a compelling starting point for novel drug discovery. The strategic incorporation of a fluorine atom can significantly modulate physicochemical properties, influencing metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule. Moving beyond a mere listing of potential targets, this document elucidates the scientific rationale behind target selection, details robust experimental protocols for validation, and offers insights into the interpretation of key data. Our approach is grounded in a synthesis of established biochemical and cell-based assay systems, coupled with logical, field-proven workflows to accelerate the journey from compound to clinical candidate.

Introduction: The Rationale for Investigating this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to participate in hydrogen bonding and aromatic interactions makes it a versatile pharmacophore. The aldehyde functionality at the 3-position of the pyridine ring, as seen in nicotinaldehyde, provides a reactive handle for the synthesis of diverse chemical libraries, such as Schiff bases and other heterocyclic systems, which have been explored for various biological activities.[3] The addition of a 3-fluorophenyl group at the 6-position is a deliberate design choice. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, thereby favorably altering the pharmacokinetic profile of the parent molecule.

Derivatives of the core nicotinaldehyde structure have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[4] This existing body of evidence strongly suggests that this compound is likely to interact with one or more key biological targets to exert a therapeutic effect. This guide will explore the most promising of these potential targets.

High-Probability Target Classes: A Mechanistic Overview

Based on the structural features of this compound and the known activities of related compounds, we have identified several high-probability target classes. The following sections will delve into the rationale for each and outline a strategic approach for experimental validation.

Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The structural similarity of the pyridine core to nicotine, the endogenous ligand for nAChRs, makes these receptors a primary target of interest. nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and their modulation has therapeutic implications for pain, inflammation, and neurodegenerative diseases.[5] The 6-phenyl substituent could confer novel subtype selectivity and pharmacological properties compared to nicotine.

Hypothesized Mechanism: this compound may act as an agonist, antagonist, or allosteric modulator of specific nAChR subtypes. Its effect could be to either stimulate or inhibit neuronal signaling, or to modulate the inflammatory response mediated by nAChRs on immune cells.

Kinases Involved in Oncogenesis

Rationale: Numerous pyridine-containing compounds have been developed as kinase inhibitors for cancer therapy.[6] The 6-phenylpurine analogues, for instance, have shown cytotoxic activity against hepatocellular carcinoma cells.[6] The planarity of the pyridine and phenyl rings in this compound allows it to potentially fit into the ATP-binding pocket of various kinases, disrupting their function and inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

Hypothesized Mechanism: The compound could act as a competitive inhibitor of ATP binding to the active site of oncogenic kinases such as those involved in cell cycle regulation (e.g., CDKs) or signal transduction (e.g., tyrosine kinases).

Enzymes in Metabolic Pathways

Rationale:

-

α-Glucosidase: Derivatives of nicotinaldehyde have been reported to possess α-glucosidase inhibitory activity, which is a therapeutic strategy for managing type 2 diabetes.[4] This enzyme is involved in the breakdown of carbohydrates in the intestine.

-

NAD+ Biosynthesis: Nicotinaldehyde is a known precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[7] Cancer cells often have altered NAD+ metabolism, making the enzymes in this pathway potential therapeutic targets.

Hypothesized Mechanism:

-

α-Glucosidase Inhibition: The compound may bind to the active site of α-glucosidase, preventing the cleavage of complex carbohydrates into absorbable monosaccharides.

-

Modulation of NAD+ Metabolism: this compound could either inhibit or enhance the activity of enzymes in the NAD+ salvage or de novo synthesis pathways, thereby impacting cellular energy levels and redox balance, which could be particularly detrimental to cancer cells.

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to definitively identify and validate the therapeutic target(s) of this compound. The following workflows provide a logical progression from initial screening to in-depth mechanistic studies.

Initial Target Class Screening

This phase aims to broadly assess the compound's activity against the hypothesized target classes using high-throughput screening (HTS) compatible assays.

Experimental Protocol: Kinase Panel Screening

-

Objective: To identify potential kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that includes a diverse set of human kinases.

-

Prepare a stock solution of this compound in DMSO.

-

Perform initial screening at a single high concentration (e.g., 10 µM) to identify "hits" (kinases with significant inhibition, typically >50%).

-

The assay typically measures the phosphorylation of a substrate by the kinase in the presence of ATP and the test compound. The signal is often detected using radiometric, fluorescent, or luminescent methods.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).

-

Hits are prioritized for further validation based on the degree of inhibition and the therapeutic relevance of the kinase.

-

Data Presentation: Kinase Screening Hits

| Kinase Target | % Inhibition at 10 µM | Therapeutic Area |

| Kinase A | 85% | Oncology |

| Kinase B | 72% | Inflammation |

| Kinase C | 65% | Oncology |

Target Validation and Mechanistic Studies

Once initial hits are identified, the next step is to confirm the interaction and elucidate the mechanism of action.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm direct binding of this compound to a purified target protein (e.g., a "hit" kinase) and to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Methodology:

-

Prepare a solution of the purified target protein in a suitable buffer in the ITC sample cell.

-

Prepare a solution of this compound in the same buffer in the injection syringe.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat change.

-

A control experiment with the compound injected into the buffer alone is performed to subtract the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of the compound to the protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

-

Experimental Protocol: Enzyme Inhibition Kinetics

-

Objective: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for an identified enzyme target (e.g., α-glucosidase).

-

Methodology:

-

Perform enzyme activity assays at varying concentrations of the substrate in the presence of different fixed concentrations of this compound.

-

Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry).

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constants (Ki).

-

Cellular Assays to Confirm Biological Relevance

In vitro biochemical assays must be followed by cell-based assays to confirm that the compound's interaction with its target translates into a functional effect in a biological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Methodology:

-

Treat cultured cells with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Plot the fraction of soluble protein against temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Experimental Protocol: Antiproliferative Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.[8]

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Visualization of Key Workflows and Pathways

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

Signaling Pathway Example: A Hypothesized Kinase Inhibition Pathway

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. scribd.com [scribd.com]

- 3. 6-Phenylnicotinaldehyde| [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Topic: Solubility and Stability of 6-(3-Fluorophenyl)nicotinaldehyde

An In-depth Technical Guide for Researchers

Abstract

6-(3-Fluorophenyl)nicotinaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine core, a reactive aldehyde, and a fluorinated phenyl ring, presents a unique combination of physicochemical properties that are critical for its application in synthesis and drug development. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound. We will explore the theoretical underpinnings of its behavior, grounded in its structural features, and provide detailed, field-proven experimental protocols for its empirical evaluation. This document is intended to serve as a practical resource for researchers, enabling them to anticipate challenges, design robust experimental plans, and effectively integrate this molecule into their research and development pipelines.

Molecular Structure and Physicochemical Landscape

To understand the solubility and stability of this compound, we must first deconstruct its molecular components and their individual contributions.

-

Nicotinaldehyde Core: The central scaffold is a pyridine ring substituted with an aldehyde (formyl) group at the 3-position. The pyridine nitrogen atom acts as a weak base (pKa of the conjugate acid is ~3.4 for the parent nicotinaldehyde) and a hydrogen bond acceptor.[1] The aldehyde group is polar and highly reactive, susceptible to both oxidation and nucleophilic attack.[2]

-

Aromatic Phenyl Substituent: The phenyl group at the 6-position introduces significant lipophilicity, which is expected to decrease aqueous solubility. Its steric bulk may also influence the reactivity of the adjacent pyridine nitrogen.

-

Fluorine Atom: The fluorine at the meta-position of the phenyl ring is a key modulator of the molecule's properties. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups and impact chemical reactivity.[3] The carbon-fluorine bond is exceptionally strong, often conferring enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] While a single fluorine substitution can slightly increase lipophilicity, it also serves as a weak hydrogen bond acceptor, adding another layer of complexity to its solubility profile.[4][6]

A summary of the predicted physicochemical properties is presented below.

| Property | Predicted Value / Characteristic | Rationale and Impact |

| Molecular Formula | C₁₂H₈FNO | From structure.[7] |

| Molecular Weight | 201.20 g/mol | From structure.[7] |

| LogP (Lipophilicity) | Moderately High | The presence of two aromatic rings suggests significant lipophilicity, which would favor solubility in non-polar organic solvents and limit aqueous solubility. The fluorine atom may slightly increase this value.[5] |

| Aqueous Solubility | Low; pH-Dependent | The hydrophobic phenyl group counteracts the polarity of the aldehyde and pyridine nitrogen. The basicity of the pyridine nitrogen suggests that solubility will increase significantly in acidic conditions (pH < 4) due to salt formation. |

| pKa (Conjugate Acid) | ~2.5 - 3.5 | The electron-withdrawing nature of the fluorophenyl group is expected to reduce the basicity of the pyridine nitrogen compared to unsubstituted nicotinaldehyde.[3] |

| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |

| Hydrogen Bond Acceptors | 3 | Pyridine Nitrogen, Carbonyl Oxygen, Fluorine Atom. These sites can interact with protic solvents.[4] |

Solubility Profiling: A Methodological Approach

Determining the solubility of a compound is a critical step in early-stage drug development, influencing everything from formulation to bioavailability. A multi-faceted approach, combining thermodynamic and kinetic measurements, provides the most complete picture.

Causality Behind Solvent Selection

The choice of solvents for solubility testing should be systematic.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are essential to understand the compound's behavior under physiological conditions (stomach, blood, intestine) and to confirm the impact of the pyridine ring's protonation on solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are common in formulation and synthesis.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are powerful solvents, often used to create high-concentration stock solutions for screening assays.

-

Non-Polar Solvents (e.g., Dichloromethane, Toluene): Solubility in these solvents indicates the compound's lipophilic character and is relevant for organic synthesis and purification.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully extract an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in units like µg/mL or µM.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a supersaturated solution, mimicking the conditions of many biological assays.

Protocol Steps:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the target aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, perform serial additions of the DMSO stock solution into the buffer-filled wells. This rapid addition from a highly soluble organic state into an aqueous environment creates a supersaturated solution.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the molecule's structure.